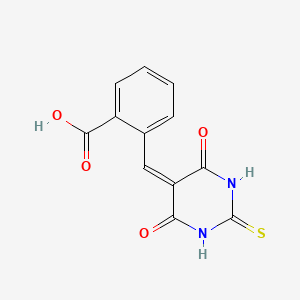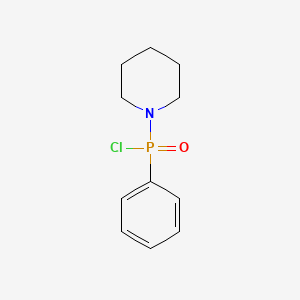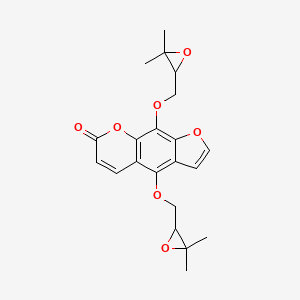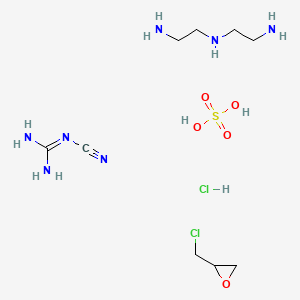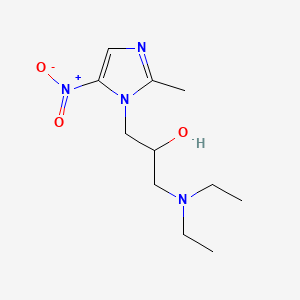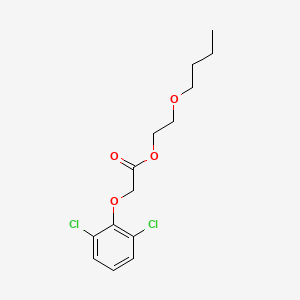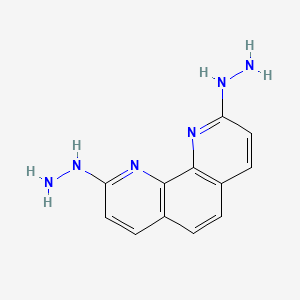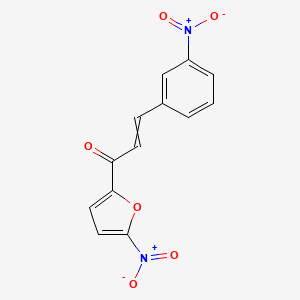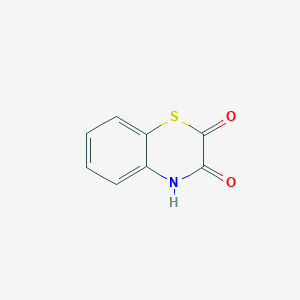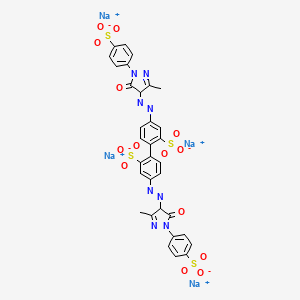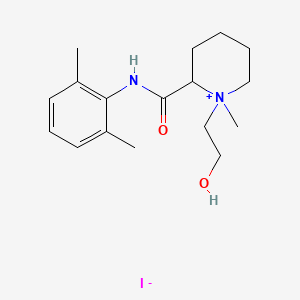
Methyl 2-(diethylamino)-3-ethenylideneheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(diethylamino)-3-ethenylideneheptanoate is an organic compound with a complex structure that includes a diethylamino group, an ethenylidene group, and a heptanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(diethylamino)-3-ethenylideneheptanoate typically involves the reaction of a heptanoate ester with diethylamine and an appropriate ethenylidene precursor. The reaction conditions often require a solvent such as dichloromethane or toluene, and a catalyst such as triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(diethylamino)-3-ethenylideneheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ethenylidene group.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Methyl 2-(diethylamino)-3-ethenylideneheptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(diethylamino)-3-ethenylideneheptanoate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors or enzymes, leading to modulation of their activity. The ethenylidene group can participate in conjugation reactions, affecting the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(diethylamino)ethyl methacrylate: Similar in structure but with a methacrylate ester instead of a heptanoate ester.
Diethylaminoethyl methacrylate: Contains a diethylamino group and a methacrylate ester, commonly used in polymer synthesis.
Uniqueness
Methyl 2-(diethylamino)-3-ethenylideneheptanoate is unique due to the presence of the ethenylidene group, which imparts distinct reactivity and potential for diverse chemical transformations. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
73256-46-9 |
|---|---|
Molecular Formula |
C14H25NO2 |
Molecular Weight |
239.35 g/mol |
InChI |
InChI=1S/C14H25NO2/c1-6-10-11-12(7-2)13(14(16)17-5)15(8-3)9-4/h13H,2,6,8-11H2,1,3-5H3 |
InChI Key |
VJMHGZHWNPMODG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C=C)C(C(=O)OC)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


